molecular formula C10H14N6O4S B13422806 Des-4,6-dimethoxypyrimidine Formimidamide Nicosulfuron

Des-4,6-dimethoxypyrimidine Formimidamide Nicosulfuron

Cat. No.: B13422806
M. Wt: 314.32 g/mol
InChI Key: JIZXOFJDALMBAQ-UHFFFAOYSA-N
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Description

2-(N-(carbamimidoylcarbamoyl)sulfamoyl)-N,N-dimethylnicotinamide is a complex organic compound with a molecular formula of C11H15N5O7S2 This compound is characterized by its unique structure, which includes a nicotinamide backbone substituted with a sulfamoyl group and a carbamimidoylcarbamoyl moiety

Preparation Methods

The synthesis of 2-(N-(carbamimidoylcarbamoyl)sulfamoyl)-N,N-dimethylnicotinamide can be achieved through several synthetic routes. . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

2-(N-(carbamimidoylcarbamoyl)sulfamoyl)-N,N-dimethylnicotinamide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(N-(carbamimidoylcarbamoyl)sulfamoyl)-N,N-dimethylnicotinamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-(carbamimidoylcarbamoyl)sulfamoyl)-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(N-(carbamimidoylcarbamoyl)sulfamoyl)-N,N-dimethylnicotinamide can be compared with other similar compounds, such as:

The uniqueness of 2-(N-(carbamimidoylcarbamoyl)sulfamoyl)-N,N-dimethylnicotinamide lies in its specific substitution pattern and the presence of both sulfamoyl and carbamimidoylcarbamoyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N6O4S

Molecular Weight

314.32 g/mol

IUPAC Name

2-(diaminomethylidenecarbamoylsulfamoyl)-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C10H14N6O4S/c1-16(2)8(17)6-4-3-5-13-7(6)21(19,20)15-10(18)14-9(11)12/h3-5H,1-2H3,(H5,11,12,14,15,18)

InChI Key

JIZXOFJDALMBAQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)N=C(N)N

Origin of Product

United States

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